n-Heptyl methyl sulfide
Overview
Description
n-Heptyl methyl sulfide, also known as heptyl methyl sulfide, is an organic compound with the chemical formula C8H18S. It is a sulfide, which means it contains a sulfur atom bonded to two hydrocarbon groups. This compound is characterized by its distinctive sulfurous odor and is typically found as a colorless to pale yellow liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Heptyl methyl sulfide can be synthesized through the reaction of heptyl halides with sodium methyl sulfide. The reaction typically occurs under basic conditions, where the heptyl halide reacts with sodium methyl sulfide to form methyl heptyl sulfide and sodium halide as a byproduct .
Industrial Production Methods: In an industrial setting, methyl heptyl sulfide can be produced by the alkylation of thiols with alkyl halides. This process involves the reaction of heptyl thiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of methyl heptyl sulfide .
Chemical Reactions Analysis
Types of Reactions: n-Heptyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Substitution: Alkyl halides, bases such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Substitution: Various alkylated sulfides.
Scientific Research Applications
n-Heptyl methyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl heptyl sulfide exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in its potential use as an antimicrobial agent . Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Methyl ethyl sulfide (C3H8S)
- Methyl propyl sulfide (C4H10S)
- Methyl butyl sulfide (C5H12S)
- Methyl pentyl sulfide (C6H14S)
- Methyl hexyl sulfide (C7H16S)
Comparison: n-Heptyl methyl sulfide is unique among these compounds due to its longer carbon chain, which influences its physical properties such as boiling point and solubility. Additionally, the length of the carbon chain can affect its reactivity and the types of reactions it undergoes. For example, longer-chain sulfides like methyl heptyl sulfide may have different oxidation potentials compared to shorter-chain sulfides .
Properties
IUPAC Name |
1-methylsulfanylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWJOQOEZRIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213286 | |
Record name | Heptanethiol, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-61-6, 63834-87-7 | |
Record name | Methyl heptyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanethiol, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanethiol, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylheptane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL METHYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL HEPTYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y753210I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ionic liquids advantageous as solvents for the catalytic oxidation of heptyl methyl sulfide compared to traditional solvents like dioxane?
A1: The research by [] demonstrates that ionic liquids offer several advantages over traditional solvents like dioxane for the catalytic oxidation of heptyl methyl sulfide:
- Enhanced Reactivity and Selectivity: Ionic liquids facilitated higher reaction rates and improved the selectivity towards desired products compared to reactions conducted in dioxane. [] This can be attributed to their unique solvation properties and ability to stabilize specific transition states during the oxidation process.
- Tunable Properties: The physicochemical properties of ionic liquids can be readily modified by altering the cation-anion combination. [] This tunability allows for tailoring the solvent environment to optimize reaction conditions for specific substrates like heptyl methyl sulfide.
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